Alizarine orange

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

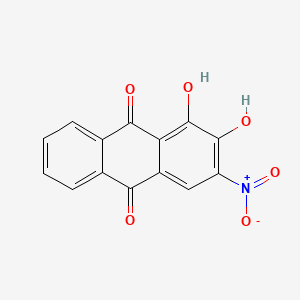

Structure

3D Structure

特性

IUPAC Name |

1,2-dihydroxy-3-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSUEVFAMOKROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205357 | |

| Record name | Alizarine orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-93-4 | |

| Record name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarine orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarine orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alizarine orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroxy-3-nitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B32T975N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Evolution of Anthraquinone Dye Chemistry

Early Discoveries and Natural Sources of Alizarin (B75676) and Related Compounds

Long before the advent of synthetic chemistry, nature was the sole provider of brilliant and enduring dyes. Among the most important of these were the anthraquinones derived from the madder plant.

The use of the madder plant (Rubia tinctorum) as a source of red dye dates back to antiquity, with evidence of its use in ancient Egypt, Persia, and India. mfa.orgwikipedia.orgbritannica.com Cloth dyed with madder root pigment was even found in the tomb of Tutankhamun. wikipedia.org The dye extracted from the ground roots of the madder plant, known for its vibrant red hues, was a cornerstone of dyeing practices for millennia. britannica.com The primary coloring agent responsible for this brilliant red is alizarin, a dihydroxyanthraquinone. slideshare.net In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated two distinct colorants from the madder root: the rich, permanent red alizarin and a more fugitive dye called purpurin (B114267). wikipedia.orgwinsornewton.com

The traditional process of applying madder dye was complex, often involving the use of a mordant—a metallic salt that fixes the dye to the textile fibers. mfa.org The choice of mordant significantly influenced the final color, with aluminum salts producing a red color, iron a violet hue, and chromium a brownish-red. mfa.org The famed "Turkey Red" was a particularly prized, bright red color achieved through a multi-step process that originated in the Middle East. wikipedia.org

Pioneering Synthetic Routes to Anthraquinone (B42736) Dyes

The 19th century witnessed a chemical revolution that would forever change the landscape of color. The synthesis of alizarin from a common industrial byproduct marked a turning point, heralding the age of synthetic dyes.

In 1868, German chemists Carl Graebe and Carl Liebermann, working at BASF, achieved a monumental breakthrough: the first synthesis of a natural dye in a laboratory. wikipedia.org They successfully produced alizarin from anthracene (B1667546), a compound readily available from coal tar. mfa.orgwikipedia.org This achievement was independently discovered by William Henry Perkin in England at nearly the same time, though the German team filed their patent a day earlier. wikipedia.org

The initial synthesis was expensive, involving the bromination of anthraquinone followed by fusion with alkali hydroxides. wikipedia.org However, a more cost-effective method was soon developed, which dramatically lowered the price of the synthetic dye. wikipedia.org The discovery in 1871 that anthracene could be easily extracted from coal tar further solidified the economic viability of synthetic alizarin. wikipedia.org As a result, the centuries-old agricultural industry based on madder cultivation collapsed almost overnight. wikipedia.org

The successful synthesis of alizarin opened the door to the creation of a vast array of new dyes based on the anthraquinone structure. mdpi.com Chemists began to experiment with introducing different chemical groups onto the anthraquinone skeleton, leading to a spectrum of colors with varying properties. mdpi.com

One such derivative is Alizarine Orange, chemically known as 1,2-dihydroxy-3-nitroanthraquinone. mdpi.com This dye is produced by the nitration of alizarin. kvmwai.edu.in The introduction of a nitro group (-NO2) at the 3-position of the alizarin molecule shifts the color from red to orange. mdpi.comkvmwai.edu.in Like its parent compound, this compound is a mordant dye, forming orange lakes with an aluminum mordant. kvmwai.edu.in The development of this compound and other substituted anthraquinones expanded the palette available to dyers and artists, offering new creative possibilities. mdpi.com

Alizarin Synthesis from Anthracene

Impact of Synthetic Dyes on Industrial and Artistic Practices

The advent of synthetic dyes had a profound and lasting impact on both industry and the arts. The ability to produce a wide range of consistent, lightfast, and affordable colors transformed textile manufacturing and provided artists with a new and expanded palette. winsornewton.com The shift from natural to synthetic dyes was a key driver of the growth of the chemical industry in the late 19th and early 20th centuries. wikipedia.org For artists, the availability of new pigments like alizarin crimson, derived from synthetic alizarin, offered greater permanence and consistency compared to their natural counterparts. winsornewton.com

Historical Analytical Methods for Anthraquinone Dyes in Cultural Heritage

The identification of dyes in historical artifacts is crucial for understanding past technologies, trade routes, and artistic practices. researchgate.netijcs.ro The analysis of anthraquinone dyes in cultural heritage objects presents a unique set of challenges due to the small sample sizes often available and the complex chemical nature of the dyes and their degradation products. researchgate.netnih.gov

Early methods for dye analysis, dating back to the mid-20th century, involved extraction from fibers followed by techniques such as paper chromatography, UV-Vis spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net However, these methods often lack the specificity and sensitivity required for detailed analysis. researchgate.net

Over the past few decades, more advanced techniques have become the standard for dye identification. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is now widely considered the most reliable method for identifying anthraquinone dyes in historical textiles. researchgate.netijcs.ro This technique allows for the separation and identification of individual dye components, even in minute samples. researchgate.net

More recently, there has been a growing interest in non-invasive or minimally invasive analytical techniques. nih.gov Methods such as fiber optics reflectance spectroscopy (FORS), surface-enhanced Raman spectroscopy (SERS), and direct analysis in real time mass spectrometry (DART-MS) allow for the analysis of dyes directly on the object or with very small samples, helping to preserve the integrity of precious cultural artifacts. researchgate.nettandfonline.com

Advanced Spectroscopic and Analytical Characterization of Alizarine Orange

Spectrophotometric Analysis of Alizarine Orange

Spectrophotometry, which measures the interaction of light with the compound, is a fundamental tool for the analysis of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Acid Dissociation Constants (pKa)

UV-Visible spectroscopy is instrumental in understanding the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. tanta.edu.eg For molecules with chromophores, such as the conjugated system in this compound, these transitions occur in the visible region of the electromagnetic spectrum, which is responsible for its color. vscht.czuzh.ch The specific wavelengths of maximum absorption (λmax) are characteristic of the molecule's structure. For instance, experimental UV-visible absorption spectra of alizarin (B75676), a closely related compound, show distinct maxima that can shift with the polarity of the solvent. In dimethyl sulfoxide (B87167) (DMSO), the spectrum is broad, while in n-heptane, a vibrational progression with maxima at 405 nm and 424 nm is observed. researchgate.net

The electronic transitions in this compound are also sensitive to pH, a property that is exploited to determine its acid dissociation constants (pKa). The pKa values indicate the extent of ionization of acidic groups in the molecule at different pH values. rsc.orgrsc.org Spectrophotometric titration, where the absorbance is measured at various pH values, generates a sigmoidal curve from which the pKa can be determined. uzh.chresearchgate.net For Alizarin Red S, a related compound with two ionizable protons, spectrophotometric analysis has identified two pKa values. researchgate.net The first pKa, determined from absorbance changes at multiple wavelengths (333.5, 420, 517, 556, and 593 nm), has an average value of 5.82. researchgate.net The second pKa was observed at 333.5 nm. researchgate.net These studies highlight how changes in the molecular structure due to protonation or deprotonation affect the electronic energy levels and, consequently, the absorption spectrum.

| Property | Method | Value | Wavelengths (nm) | Reference |

| pKa1 | Spectrophotometry | 5.82 | 333.5, 420, 517, 556, 593 | researchgate.net |

| pKa2 | Spectrophotometry | - | 333.5 | researchgate.net |

Fluorescence Spectroscopy and Quenching Mechanisms with this compound

Fluorescence spectroscopy provides insights into the emission properties of this compound. While some anthraquinone (B42736) dyes are fluorescent, their emission can be influenced by various factors, including interactions with other molecules, leading to fluorescence quenching. si.edu Quenching is a process that decreases the fluorescence intensity and can occur through mechanisms such as dynamic (collisional) quenching, static quenching, or energy transfer. edinst.com

In systems containing Alizarin Red and Acridine Orange, Alizarin Red can act as a quencher. nih.govresearchgate.net The quenching mechanism can be enhanced by the presence of other molecules. For example, melamine (B1676169) can form a charge-transfer complex with Alizarin Red, which then facilitates energy transfer from the excited Acridine Orange, leading to significant fluorescence quenching. fxcsxb.com This effect has been utilized to develop analytical methods for detecting melamine. fxcsxb.com Similarly, the presence of matrine (B1676216) can also enhance the quenching of Acridine Orange fluorescence by Alizarin Red. nih.gov These studies demonstrate that this compound and its derivatives can participate in complex quenching interactions, which are dependent on the specific chemical environment.

Chromatographic Techniques for this compound Analysis

Chromatography is a powerful set of techniques used to separate complex mixtures, making it essential for the analysis of dyes which are often found in mixtures or as impure commercial products. researchgate.netasianpubs.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. researchgate.netasianpubs.org Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of organic dyes like this compound. asianpubs.orgresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase.

A study on the analysis of azo derivative pigments, including Pigment Orange 5, developed an RP-HPLC method using a Zorbax Eclipse XDB-C8 column. asianpubs.orgresearchgate.net The mobile phase consisted of a mixture of acetonitrile (B52724) and water (67:33, v/v) delivered at a flow rate of 1 mL/min, with detection at 220 nm. asianpubs.orgresearchgate.net Another HPLC method developed for the analysis of alizarin and purpurin (B114267) utilized a Luna C8 RP column with an eluent mixture of acetonitrile and an ammonium (B1175870) formate-formic acid buffer (pH 3.00) in a 45:55 (v/v) ratio. researchgate.net These methods demonstrate the utility of HPLC in separating and identifying this compound and related compounds, even in complex samples like historical paints or textile dyes. researchgate.netresearchgate.net

| HPLC Method | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| RP-HPLC | Zorbax Eclipse XDB-C8 | Acetonitrile:Water (67:33, v/v) | 1 mL/min | 220 nm | Analysis of Azo Pigments | asianpubs.orgresearchgate.net |

| RP-HPLC | Luna C8 | Acetonitrile:Ammonium formate-formic acid buffer (pH 3.00) (45:55, v/v) | - | Diode-array detection | Determination of Alizarin and Purpurin | researchgate.net |

Thin Layer Chromatography (TLC) Coupled with Spectroscopic Methods

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique for the separation and qualitative analysis of substances. asianpubs.orgresearchgate.net In TLC, a stationary phase, such as silica (B1680970) gel or alumina (B75360) coated on a plate, is used with a liquid mobile phase. savemyexams.com The separation is based on the differential partitioning of the components between the two phases. savemyexams.com

For the analysis of dyes, TLC can be coupled with spectroscopic methods for enhanced identification. researchgate.net After separation on the TLC plate, the individual spots can be analyzed using techniques like Raman spectroscopy or mass spectrometry. researchgate.netresearchgate.net For instance, TLC has been used to separate components of colorants, which were then identified using surface-enhanced Raman spectroscopy (SERS). researchgate.net Different solvent systems, such as petroleum ether:acetone, petroleum ether:ethyl acetate, petroleum ether:chloroform, and dichloromethane, have been employed for the TLC separation of azo derivative pigments. asianpubs.org The separated spots are visualized under UV light. asianpubs.org In the analysis of madder-dyed wool, TLC successfully separated alizarin and purpurin, which were identified by their retention factors (Rf) and fluorescence under UV light. acs.org

Advanced Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound, providing a detailed fingerprint of its chemical structure. americanpharmaceuticalreview.com These techniques are invaluable for identifying functional groups and understanding intermolecular interactions.

In the study of alizarin and its complexes, FTIR spectroscopy has been used to identify characteristic vibrational modes. The FTIR spectrum of alizarin shows bands corresponding to C-O stretching and OH bending. researchgate.net When alizarin forms a lake pigment, shifts in these bands are observed, indicating complex formation. For example, the ν(C-O) band shifts, and new bands assigned to ν(Al-O) vibrations appear. researchgate.net In the analysis of aged paint layers containing alizarin carmine, FTIR revealed changes in the hydroxyl, sulfonate, and carbonyl groups, indicating degradation. si.edu

Raman spectroscopy offers complementary information. However, alizarin itself can be fluorescent, which can obscure the Raman signal. si.edu Surface-enhanced Raman spectroscopy (SERS) is a technique that can overcome this limitation by enhancing the Raman signal and quenching fluorescence. si.edu SERS has been successfully applied to detect trace amounts of alizarin red S and to study its degradation. si.edu The SERS spectra are dependent on factors like pH and excitation wavelength. si.edu

| Technique | Observation | Compound | Significance | Reference |

| FTIR | Shift in ν(C-O) and appearance of ν(Al-O) bands | Alizarin lake | Confirmation of dye-Al3+ complex formation | researchgate.net |

| FTIR | Changes in hydroxyl, sulfonate, and carbonyl groups | Aged Alizarin Carmine paint | Indication of chemical degradation | si.edu |

| SERS | Signal enhancement and fluorescence quenching | Alizarin Red S | Enables detection of trace amounts and study of degradation | si.edu |

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of analytes, even down to the single-molecule level. The technique relies on the significant enhancement of the Raman scattering signal from molecules adsorbed onto or very near to nanostructured metallic surfaces, typically silver or gold. This enhancement allows for the acquisition of specific vibrational fingerprints from minute quantities of a substance, which is particularly advantageous for the analysis of dyes in complex mixtures or in precious artifacts where only minimal sampling is possible. researchgate.net

While specific SERS spectra for this compound are not extensively documented in public literature, the technique has been widely applied to its parent compound, alizarin, and other related dyes. researchgate.net Studies on the metal complexes of 3-nitroalizarin have established that they share the same fundamental structure as the corresponding complexes of alizarin. researchgate.netresearchgate.net This structural similarity suggests that the SERS analysis of this compound would be highly effective.

The SERS spectrum of this compound is expected to be dominated by vibrational modes of the anthraquinone skeleton, similar to alizarin. Key spectral bands would likely include those corresponding to the stretching of C=C bonds in the aromatic rings and C=O stretching of the quinone group. The presence of the nitro group (-NO₂) would introduce characteristic vibrational bands, such as symmetric and asymmetric stretching modes, which would allow for its definitive identification and differentiation from other alizarin derivatives. The interaction and orientation of the molecule on the SERS substrate (e.g., silver nanoparticles) would influence which vibrational modes are most strongly enhanced, providing further structural insights. researchgate.net The analysis of artists' materials has confirmed the use of this compound (Mordant Orange 1) in historical paints, where techniques like Raman spectroscopy are essential for its non-invasive identification. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure, including the precise placement of substituents on the anthraquinone core.

Although complete, assigned ¹H and ¹³C NMR data for this compound are not widely published in scientific literature, its structure allows for a clear prediction of the expected spectra. The PubChem database indicates that a ¹H NMR spectrum is held in a commercial database, confirming its characterization by this method. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic rings. The protons on the unsubstituted benzene (B151609) ring would appear as a complex multiplet pattern, while the single proton on the substituted ring would appear as a singlet. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the carbonyl and nitro groups, and the electron-donating effects of the hydroxyl groups. The two hydroxyl protons would typically appear as broad singlets, and their signals could be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement this by showing 14 distinct signals corresponding to each carbon atom in the asymmetric molecule. The signals for the carbonyl carbons would appear significantly downfield, while the carbons bonded to the hydroxyl and nitro groups would also have characteristic chemical shifts.

| Nucleus | Signal Type | Number of Expected Signals | Structural Assignment |

|---|---|---|---|

| ¹H | Aromatic | 5 | Protons on the anthraquinone ring system |

| Hydroxyl | 2 | -OH protons at C1 and C2 positions | |

| Total | 7 | ||

| ¹³C | Carbonyl (C=O) | 2 | Quinone carbons at C9 and C10 |

| Aromatic (C-O, C-N, C-C, C-H) | 12 | Carbons of the benzene rings | |

| Total | 14 |

Mass Spectrometry Techniques for this compound and its Metabolites/Degradation Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the confident determination of its chemical formula.

For this compound (3-Nitroalizarin), the key mass spectrometric data is summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₇NO₆ | nih.gov |

| Molecular Weight | 285.21 g/mol | nih.gov |

| Exact Mass | 285.02733694 Da | nih.gov |

| Protonated Molecule [M+H]⁺ | 286.0346 m/z | Calculated |

| Deprotonated Molecule [M-H]⁻ | 284.0200 m/z | Calculated |

Studies have shown that this compound (3-Nitroalizarin) can be formed as a degradation or reaction product from the exposure of its parent compound, alizarin, to atmospheric nitric acid. thesalmons.org This transformation has been confirmed using chemical ionization mass spectrometry, highlighting the role of MS in identifying chemical alteration products of artists' colorants. thesalmons.org

Tandem mass spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion). For this compound, characteristic fragmentation pathways would involve the neutral loss of small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂), which are typical for anthraquinone and nitroaromatic compounds.

Furthermore, mass spectrometry is the primary technique for identifying metabolites of compounds in biological systems. While specific metabolic studies on this compound are limited, by analogy to other anthraquinones like alizarin and purpurin, it is expected to undergo Phase II metabolism. researchgate.net This would involve conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. These metabolic products would be readily detectable by LC-MS, appearing as ions with a mass increase corresponding to the addition of the conjugate group (e.g., +176 Da for a glucuronide).

Environmental Fate and Degradation Mechanisms of Alizarine Orange

Photocatalytic Degradation of Alizarine Orange and Related Dyes

The photocatalytic degradation of textile dyes like this compound is an advanced oxidation process that has garnered significant attention for its potential in treating wastewater. scientific.net This process utilizes semiconductor materials and a light source to generate highly reactive oxidative species, which in turn break down the complex dye molecules into simpler, less harmful substances. opensciencepublications.com

Semiconductor photocatalysts are central to the degradation process. Materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and copper oxide/graphene oxide (CuO/GO) composites are frequently employed due to their electronic properties and stability. scientific.netsciensage.inforesearchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and non-toxicity. opensciencepublications.com When irradiated with UV light, TiO₂ generates electron-hole pairs, which initiate the degradation process. opensciencepublications.com For instance, in the degradation of Alizarin (B75676) Red S, a related anthraquinone (B42736) dye, TiO₂ has demonstrated high efficiency, particularly under acidic conditions. opensciencepublications.com Doping TiO₂ with metals like copper can reduce its band gap, enhancing its activity under visible light. rasayanjournal.co.in Studies have shown that Cu-doped TiO₂ can achieve up to 87.11% degradation of Alizarin Red S under UV light. rasayanjournal.co.in

Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a wide bandgap, making it suitable for UV-mediated degradation. sciensage.inforesearchgate.net It is often considered an alternative to TiO₂ due to its similar band gap energy and lower cost. sciensage.info ZnO nanoparticles have been successfully used for the degradation of Alizarin Red S, achieving about 77% degradation in 90 minutes under UV irradiation. researchgate.net The efficiency of ZnO is influenced by factors like its dosage and the pH of the solution. davidpublisher.com

Copper Oxide/Graphene Oxide (CuO/GO): CuO/GO nanocomposites are emerging as promising photocatalysts due to their narrow band gap and excellent sunlight absorption properties. researchgate.netacs.org The combination of CuO nanoparticles with GO sheets enhances photocatalytic activity. researchgate.net These composites have shown high degradation efficiencies for various dyes, including methyl red and methyl orange. researchgate.netespublisher.com For example, a CuO/GO composite achieved 95.48% removal of methyl red. researchgate.net The synergistic effect between CuO and GO facilitates better charge separation and light absorption, leading to improved catalytic performance. espublisher.com

The efficiency of photocatalytic degradation is significantly influenced by several operational parameters:

pH: The pH of the solution plays a crucial role as it affects the surface charge of the photocatalyst and the dye molecules. For anionic dyes like Alizarin Orange, acidic conditions are often favorable for adsorption onto the positively charged catalyst surface, leading to higher degradation rates. opensciencepublications.comresearchgate.net For instance, the degradation of Alizarin Red S using TiO₂ was found to be most effective at a pH of 3. opensciencepublications.com Conversely, for other systems, a neutral or alkaline pH might be optimal. sciensage.infodavidpublisher.com

Catalyst Loading: The concentration of the photocatalyst is a critical factor. Initially, increasing the catalyst dosage generally increases the degradation rate due to the availability of more active sites. opensciencepublications.commdpi.com However, beyond an optimal concentration, the efficiency may decrease. This is attributed to the increased turbidity of the solution, which scatters the light and reduces its penetration, as well as the potential for catalyst particle agglomeration. opensciencepublications.comacs.org For the degradation of Alizarin Red S with TiO₂, the maximum degradation was observed with a catalyst dose of 100 mg. opensciencepublications.com

Light Source: The type and intensity of the light source are fundamental to the photocatalytic process. UV light is highly effective for wide-bandgap semiconductors like TiO₂ and ZnO. rasayanjournal.co.insemanticscholar.org Studies have shown that UV irradiation leads to higher degradation efficiency for Alizarin Red S compared to visible or solar light. rasayanjournal.co.in However, the use of sunlight is an economically viable and sustainable option. sciensage.info The intensity of the light also matters; for example, a 12-watt UV lamp was found to be more effective than a 6-watt lamp for the degradation of Alizarin Black S. semanticscholar.org

Initial Concentration: The initial concentration of the dye affects the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. opensciencepublications.com This is because at higher concentrations, more dye molecules compete for the limited active sites on the catalyst surface, and the penetration of light into the solution can be hindered.

Table 1: Effect of Operational Parameters on this compound Degradation

| Parameter | Effect on Degradation Efficiency | Optimal Conditions Reported for Related Dyes |

| pH | Influences surface charge of catalyst and dye molecules. | Acidic pH (e.g., 3) often enhances degradation of anionic dyes like Alizarin Red S with TiO₂. opensciencepublications.com |

| Catalyst Loading | Increases with dosage up to an optimal point, then may decrease due to light scattering and agglomeration. | 100 mg for TiO₂ in Alizarin Red S degradation. opensciencepublications.com |

| Light Source | UV light is highly effective for TiO₂ and ZnO. Sunlight is a sustainable alternative. | UV light showed the highest efficiency for Cu-doped TiO₂ in Alizarin Red S degradation. rasayanjournal.co.in |

| Initial Concentration | Efficiency generally decreases with increasing initial dye concentration. | Lower concentrations lead to higher degradation rates. opensciencepublications.com |

This table is generated based on available data for this compound and related dyes.

The kinetics of photocatalytic degradation are often described by pseudo-first-order kinetics. scientific.netacs.org This model assumes that the concentration of one reactant (the hydroxyl radicals) remains relatively constant throughout the reaction. The rate of degradation can be expressed by the equation: ln(C₀/C) = kt, where C₀ is the initial dye concentration, C is the concentration at time t, and k is the pseudo-first-order rate constant. researchgate.net

The Langmuir-Hinshelwood (L-H) model is also frequently used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant in heterogeneous photocatalysis. opensciencepublications.commdpi.com This model accounts for the adsorption of the dye onto the catalyst surface, which is often a prerequisite for degradation. The kinetic analysis of the photodegradation of Alizarin Red S has been shown to follow the L-H model. opensciencepublications.com

Photocatalytic degradation aims for the complete mineralization of the dye into simple, non-toxic inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and mineral acids. sciensage.info The process involves the breakdown of the complex aromatic structure of the dye.

During the degradation of alizarin, several intermediate products can be formed before complete mineralization. Studies on the degradation of alizarin have identified intermediates such as phthalic acid, benzoic acid, and phthalic anhydride (B1165640). researchgate.net The identification of these intermediates is crucial for understanding the degradation pathway and ensuring that no persistent and toxic byproducts are formed. Techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify these degradation products. researchgate.net The degradation of the anthraquinone structure is a key step in the mineralization process. ijesd.org

Kinetic Studies of Photocatalytic Degradation (Pseudo-First Order Kinetics, Langmuir-Hinshelwood Model)

Adsorption-Based Removal of this compound from Aqueous Solutions

Adsorption is another effective method for removing dyes from wastewater. bohrium.com This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

The removal of anionic dyes like this compound from aqueous solutions through adsorption is governed by several interaction mechanisms:

Electrostatic Interactions: This is a primary driving force, especially when the adsorbent surface has a charge opposite to that of the dye molecule. bohrium.comresearchgate.net At lower pH values, the surface of many adsorbents becomes positively charged, which strongly attracts the anionic dye molecules. researchgate.net This electrostatic attraction is a key factor in the adsorption of Alizarin Red S onto various materials. researchgate.net

Hydrogen Bonding: Hydrogen bonding can also play a significant role in the adsorption process. bohrium.com This occurs when hydrogen atoms are shared between the dye molecules and the functional groups present on the adsorbent's surface.

The effectiveness of these interactions is influenced by the properties of both the dye and the adsorbent, as well as the solution conditions like pH. mdpi.com For instance, the adsorption of Alizarin Red S on halloysite (B83129) was found to be influenced by electrostatic interactions between the negatively charged dye and the positively charged surfaces of the clay mineral. mdpi.com

Isotherm and Kinetic Modeling of Adsorption Processes

Specific research data on the isotherm and kinetic modeling for the adsorption of this compound were not available in the provided search results. Adsorption studies typically employ models such as the Langmuir and Freundlich isotherms to describe the equilibrium between the dye adsorbed onto a material and the dye remaining in solution. Kinetic models, like the pseudo-first-order and pseudo-second-order equations, are used to determine the rate of the adsorption process. While such studies are common for other dyes, detailed parameters for this compound are not documented in the available literature.

Electrocoagulation and Advanced Oxidation Processes for Dye Removal

Advanced Oxidation Processes (AOPs) have been demonstrated as effective methods for the degradation of this compound (Mordant Orange 1). These techniques utilize highly reactive hydroxyl radicals to break down the complex dye molecule.

Investigations into the degradation of C.I. Mordant Orange 1 have compared the effectiveness of UV/H₂O₂, Fenton, and photo-Fenton processes. lifesciencesite.com The photo-Fenton process exhibited greater efficiency in treatment compared to the standard Fenton process. lifesciencesite.com The degradation kinetics for these processes were found to follow a pseudo-first-order reaction. lifesciencesite.com Key factors influencing the rate of degradation include the initial dye concentration, the concentration of hydrogen peroxide (H₂O₂), and the pH of the solution. lifesciencesite.com

Photocatalysis is another prominent AOP for removing this dye. Studies have explored various catalysts:

Nanocomposite Ag⁰(NPs)/TiO₂ Thin Films: These have been used for the photocatalytic elimination of Mordant Orange-1 (MO1). nih.gov The degradation kinetics were found to be more favorable at lower initial concentrations of the dye and at a lower pH. nih.gov This method achieves a significant degree of mineralization of the dye. nih.gov

Copper Sulfide (CuS) Nanoparticles: The degradation of Mordant Orange is enhanced in the presence of H₂O₂ and CuS nanoparticles. researchgate.net The reaction follows first-order kinetics, with superoxide (B77818) ions identified as the primary reactive species responsible for the degradation. researchgate.net

Zinc Oxide (ZnO): ZnO has been utilized as a photocatalyst for the degradation of Mordant Orange-1 in the presence of chloride ions. utar.edu.my

Table 1: Advanced Oxidation Processes for this compound (Mordant Orange 1) Degradation

| Process | Catalyst/Reagents | Key Findings | Kinetic Model | References |

|---|---|---|---|---|

| Photo-Fenton | Fe²⁺ / H₂O₂ / UV light | More efficient than the Fenton process. Degradation rate is dependent on dye concentration, H₂O₂ concentration, and pH. | Pseudo-first-order | lifesciencesite.com |

| Photocatalysis | Ag⁰(NPs)/TiO₂ | Degradation is favored at low dye concentration and low pH. Achieves good mineralization. | Not specified | nih.gov |

| Photocatalysis | CuS Nanoparticles / H₂O₂ | Enhanced degradation in the presence of H₂O₂. Superoxide ions are the main reactive species. | First-order | researchgate.net |

| Photocatalysis | ZnO | Effective in the presence of Cl⁻ ions. | Not specified | utar.edu.my |

Biodegradation and Bioremediation Potential

Bioremediation offers an environmentally friendly and cost-effective approach to treating dye-contaminated effluents. thescipub.com The process relies on microorganisms like bacteria and fungi to break down or decolorize dye molecules.

Bacterial degradation has shown significant promise. A marine bacterium, Marinobacter algicola MO-17, isolated from a natural marine environment, demonstrated the ability to decolorize Mordant Orange-1. thescipub.comthescipub.com This strain achieved a decolorization rate of 78.78% and reduced the Chemical Oxygen Demand (COD) by 90%. thescipub.comthescipub.com In another study, a bacterial consortium achieved 93.75% decolorization of Mordant Orange within 48 hours under agitated conditions. sciepub.com The decolorization kinetics were described as first-order, with a calculated half-life of 10 hours for Mordant Orange. sciepub.com

Fungal degradation has also been explored. The fungal strain Trichoderma harzianum RY44 has been used for the biodegradation of Mordant orange-1. researchgate.net The degradation mechanism involves the initial breakdown of the dye into benzoic acid, which is then transformed into salicylic (B10762653) acid. researchgate.net

The fundamental mechanism of biodegradation for azo dyes like Mordant Orange 1 involves the reductive cleavage of the azo-bond (-N=N-). scbt.com This initial step can happen under both aerobic and anaerobic conditions and leads to the formation of aromatic amines. scbt.comijcmas.com

Table 2: Bioremediation Studies of this compound (Mordant Orange 1)

| Microorganism | Type | Decolorization Efficiency | Key Findings | References |

|---|---|---|---|---|

| Marinobacter algicola MO-17 | Bacterium | 78.78% | Achieved 90% COD reduction. Effective in high salt concentrations. | thescipub.comthescipub.com |

| Bacterial Consortium | Bacteria | 93.75% within 48h | Follows first-order kinetics with a half-life of 10 hours. | sciepub.com |

| Trichoderma harzianum RY44 | Fungus | Not specified | Degrades dye into benzoic acid and then salicylic acid. | researchgate.net |

Environmental Impact and Ecotoxicity Studies of this compound and its Degradation Products

The release of this compound into the environment is a concern due to its toxicity. thescipub.com It is classified as a hazardous substance that may cause serious eye damage and allergic skin reactions. lobachemie.com Furthermore, it is considered very toxic to aquatic organisms, with the potential for long-lasting effects in aquatic environments. lobachemie.comcarlroth.com

The degradation of this compound, particularly through biological pathways, can lead to the formation of intermediate compounds that may also pose environmental risks. The reductive cleavage of the azo bond, a primary step in its biodegradation, results in the formation of aromatic amines. scbt.com It is a general concern that azo dyes which are capable of splitting into carcinogenic arylamines are themselves possible carcinogens. scbt.com

Theoretical Chemistry and Computational Studies of Alizarine Orange

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of Alizarine orange, providing a detailed picture of how electrons are distributed within the molecule and how this distribution changes upon excitation. conicet.gov.arresearchgate.net These methods, rooted in the principles of quantum mechanics, allow for the prediction of various molecular properties from first principles. wikipedia.orgrsdjournal.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the ground-state properties of molecules like this compound. wikipedia.org DFT calculations focus on the electron density, a more manageable quantity than the multi-electron wavefunction, to determine the electronic structure and other key characteristics of a system in its lowest energy state. wikipedia.org

Researchers have employed DFT to optimize the geometry of this compound, predicting bond lengths and angles that are in close agreement with experimental data. conicet.gov.ar For instance, DFT calculations have revealed that the two carbonyl groups in the central quinone ring are asymmetric. conicet.gov.ar The distribution of electric charge within the molecule has also been a key area of investigation. Electrostatic potential maps generated from DFT calculations show regions of positive and negative charge, highlighting the molecule's polarity. conicet.gov.ar Mulliken charge analysis, another DFT-based tool, has been used to quantify the partial charges on individual atoms, revealing a significant dipole moment. conicet.gov.ar Specifically, the carbonyl oxygen atoms carry substantial negative charges, while the hydroxyl groups also exhibit charge separation. conicet.gov.ar These ground-state properties are fundamental to understanding the molecule's reactivity and its interactions with other molecules and surfaces. conicet.gov.aracs.org

Table 1: Selected Calculated Ground State Properties of Alizarin (B75676)

| Property | Computational Method | Basis Set | Calculated Value |

| Asymmetric Carbonyl Bond Lengths | DFT (B3PW91) | 6-311+G(d,p) | 1.24 Å vs 1.22 Å |

| Mulliken Charge on Carbonyl Oxygens | DFT (B3PW91) | 6-311+G(d,p) | -0.307 and -0.283 |

| Mulliken Charge on Hydroxyl Oxygens | DFT (B3PW91) | 6-311+G(d,p) | -0.384 and -0.265 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the origin of this compound's color and its behavior upon absorbing light, scientists turn to Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.orgarxiv.org TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths, which are directly related to a molecule's absorption spectrum. researchgate.netchemrxiv.org

TD-DFT calculations have been successfully used to predict the UV-Vis absorption spectrum of this compound. conicet.gov.archemrxiv.org By computing the energies of various electronic transitions, researchers can identify the specific transitions responsible for the molecule's characteristic color. conicet.gov.armdpi.com Studies have shown that the color of dihydroxyanthraquinones like this compound is a result of strong HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) transitions that have an internal charge-transfer character. conicet.gov.ar This means that upon excitation, there is a significant redistribution of electron density within the molecule. conicet.gov.ar The accuracy of these predictions is often enhanced by including solvent effects in the calculations, typically through a polarizable continuum model (PCM), which simulates the influence of the surrounding medium on the electronic transitions. conicet.gov.ar

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) of Alizarin

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (Functional/Basis Set) |

| Methanol | 430 | Varies by functional |

| Dimethyl Sulfoxide (B87167) (DMSO) | Not specified | Not specified |

| Acetonitrile (B52724) (ACN) | Not specified | Not specified |

Note: The calculated values can vary significantly depending on the choice of DFT functional and basis set. The table aims to show the application of TD-DFT rather than provide a definitive set of values.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. kaust.edu.sa This approach is invaluable for understanding the behavior of this compound in different environments, such as in solution or at the interface with other materials. researchgate.netkaust.edu.sa

Elucidation of Molecular Interactions in Solution and at Interfaces

MD simulations have been employed to study the interactions of Alizarine and related dyes with various surfaces and in different solvents. biointerfaceresearch.comdntb.gov.ua For example, simulations have been used to investigate the adsorption of Alizarine Red S (a derivative of alizarin) on surfaces like collagen and hydroxyapatite. biointerfaceresearch.com These simulations can reveal the preferred orientation of the dye molecule on the surface and the nature of the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. biointerfaceresearch.com

In the context of dye-sensitized solar cells, where alizarin is used as a photosensitizer, MD simulations can help to understand how the dye anchors to the surface of a semiconductor like titanium dioxide (TiO2). conicet.gov.ar The simulations can provide insights into the binding modes and the stability of the dye-semiconductor interface, which are crucial factors for the efficiency of the device. conicet.gov.aracs.org By simulating the system in a solvent, MD can also capture the influence of the surrounding medium on these interactions. kaust.edu.sa

Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound. cardiff.ac.ukmdpi.com These studies can elucidate the pathways of chemical transformations, identifying key intermediates and transition states that are often difficult to observe experimentally. mdpi.com

For related azo dyes, computational studies have been used to investigate degradation mechanisms initiated by reactive species like the hydroxyl radical (*OH). researchgate.net These studies often explore different reaction pathways, such as hydrogen atom abstraction, radical adduct formation, and single electron transfer. researchgate.net By calculating the activation energies for each pathway, researchers can determine the most likely mechanism. For instance, in the degradation of some azo dyes, the cleavage of the C-N bond has been identified as a kinetically favorable pathway. researchgate.net While specific studies on this compound were not found in the provided context, the methodologies are directly applicable. Such computational investigations are crucial for understanding the stability and degradation of dyes in various applications. cardiff.ac.uk

Computational Prediction of Spectroscopic Properties

The ability to accurately predict spectroscopic properties is a key strength of computational chemistry, providing a direct link between theoretical models and experimental observations. nih.govrsdjournal.org For this compound, computational methods have been extensively used to predict and interpret its spectroscopic signatures, particularly its UV-Vis and infrared (IR) spectra. conicet.gov.arnih.govchemrxiv.org

As discussed in the TD-DFT section, the UV-Vis spectrum can be predicted with a good degree of accuracy, allowing for the assignment of electronic transitions. conicet.gov.archemrxiv.org Furthermore, computational approaches can model how these spectra are influenced by environmental factors such as pH and the presence of metal ions. nih.govchemrxiv.org For example, calculations have shown that the deprotonation of alizarin at different pH values leads to significant shifts in the absorption spectrum, corresponding to the observed color changes from yellow to red. chemrxiv.org

In addition to electronic spectra, DFT calculations can also predict vibrational spectra, such as IR and Raman spectra. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimental spectra to specific molecular vibrations, such as the stretching and bending of chemical bonds. researchgate.net This provides a detailed understanding of the molecule's vibrational modes and how they are affected by factors like complexation with metal ions. dntb.gov.ua

Advanced Research Applications of Alizarine Orange and Its Analogues

Alizarine Orange in Sensing and Probe Development

The unique chemical structure of this compound, combining the chelating properties of a 1,2-dihydroxyanthraquinone with the electronic influence of a nitro group, makes it and its analogues valuable in the development of chemical sensors and probes.

The 1,2-dihydroxy (catechol) arrangement on the anthraquinone (B42736) skeleton of alizarin (B75676) and its derivatives is a well-known binding site for various metal ions. This interaction often leads to a distinct colorimetric or fluorometric response, which is the fundamental principle behind their use as chemosensors. While specific research focusing solely on this compound (3-nitroalizarin) for metal ion sensing is not extensively documented, the broader family of alizarin compounds is widely employed for this purpose.

The general mechanism involves the deprotonation of the hydroxyl groups upon chelation with a metal cation, which alters the electronic structure of the molecule and, consequently, its absorption spectrum. This capability allows for the detection of numerous metal ions. For instance, peptide-based fluorescent chemosensors are recognized for their specificity and sensitivity in detecting heavy metals in aqueous systems. nih.gov The design of such sensors often involves integrating a binding site with functional groups like those present in alizarin. researchgate.netmdpi.com

Analogues such as Alizarin Red S are used to create fluorescent ensembles with phenylboronic acid, which can then selectively detect metal ions through fluorescence quenching. mdpi.com Similarly, electrochemical biosensors based on alizarin-metal complexes have been developed for the determination of ions like Ca²⁺. ebi.ac.uk Given that this compound shares the core 1,2-dihydroxyanthraquinone structure, it possesses the intrinsic potential for development into a chemosensor for various metal ions, although the influence of its electron-withdrawing nitro group on selectivity and sensitivity remains a subject for further specific investigation.

This compound is well-established as an acid-base indicator due to its distinct color change in response to varying pH levels. This property is directly linked to the protonation state of its hydroxyl groups. In aqueous solutions, it transitions from orange at pH 2.0 to yellow at pH 4.0. mdpi.com In a saturated alcohol solution, the transition range shifts, changing from yellow at pH 5.0 to a purplish-red at pH 6.5. mdpi.com

This fundamental property is being leveraged in more advanced analytical platforms beyond simple titration. For example, research into textile-based wearable sensors has identified alizarin as a promising material for fabricating pH sensors. uhasselt.be Voltammetry-based sensors using carbon-alizarin composite electrodes have demonstrated linear pH sensing capabilities, highlighting a move towards electrochemical pH detection. uhasselt.be Such sensors are valuable for monitoring the pH of biofluids like sweat, where slight changes can indicate health status. uhasselt.be

Table 1: pH Indicator Properties of this compound

| Medium | pH Range | Color Change |

|---|---|---|

| Aqueous Solution | 2.0 - 4.0 | Orange to Yellow |

| Saturated Alcohol Solution | 5.0 - 6.5 | Yellow to Purplish-Red |

Data sourced from CAMEO Materials Database. mdpi.com

While the broader alizarin family is used in fluorescence applications, a particularly interesting potential use for this compound stems from its nitro group. Aromatic nitro compounds are central to the design of fluorescent probes for detecting nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. nih.govnih.gov

The mechanism of these probes involves the NTR-catalyzed reduction of the nitro group to an amino or hydroxylamine (B1172632) group. This transformation triggers a chemical rearrangement that releases a fluorophore, leading to a "turn-on" fluorescence signal. nih.gov Probes have been developed that produce a distinct color and fluorescence change, with detection limits for NTR in the nanogram-per-milliliter range. nih.gov Near-infrared (NIR) fluorescent probes based on this mechanism are particularly valuable for their ability to image hypoxic tumor cells with deep tissue penetration. nih.govrsc.org

As this compound is chemically 3-nitroalizarin, it is a candidate for the development of such NTR-responsive fluorescent probes. Its inherent anthraquinone fluorescence could be quenched by the nitro group, and upon enzymatic reduction, fluorescence could be restored. This positions this compound and its analogues as potential tools for cancer research and diagnostics, specifically for imaging tumor hypoxia.

Use as a pH Indicator in Advanced Analytical Platforms

This compound in Functional Materials Research

The conjugated electronic structure and functional groups of this compound make it a candidate for applications in advanced functional materials, particularly in the fields of solar energy and organic electronics.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizing dye to absorb sunlight. ijsrst.com Alizarin and its derivatives are attractive candidates for this application due to their strong absorption in the visible spectrum and their ability to anchor to semiconductor surfaces like titanium dioxide (TiO₂) via their hydroxyl groups. bohrium.com

While studies specifically using this compound are limited, research on closely related analogues demonstrates the potential of this class of dyes. In one study, a novel brownish-orange alizarin derivative, synthesized by reacting brominated alizarin with 5-hexyl-2-thiopheneboronic acid pinacol (B44631) ester, was used as a photosensitizer. bohrium.comoiccpress.comresearchgate.net The resulting DSSC exhibited promising photovoltaic performance. bohrium.comoiccpress.comresearchgate.net Theoretical studies on other alizarin derivatives have also shown that strategic substitutions can improve key parameters for DSSC efficiency. bohrium.com These findings underscore the potential of the alizarin framework, shared by this compound, for developing efficient and low-cost solar energy harvesting materials. bohrium.combohrium.com

Table 2: Photovoltaic Performance of a DSSC with a Brownish-Orange Alizarin Derivative Dye (HDD)

| Parameter | Value |

|---|---|

| Open-Circuit Voltage (Voc) | 0.65 V |

| Short-Circuit Current Density (Jsc) | 0.0146 A/cm² |

| Fill Factor (FF) | 0.612 |

| Conversion Efficiency (η) | 5.81% |

Performance measured under 100 mW/cm² solar illumination. oiccpress.comresearchgate.net

Organic photovoltaic (OPV) cells utilize organic semiconductors—carbon-based molecules or polymers with conjugated systems—as the active layer to convert sunlight into electricity. ratedpower.comossila.com These materials offer advantages such as flexibility, light weight, and potentially lower production costs. ratedpower.comcam.ac.uk

Alizarin has been noted for its application in organic photovoltaics. acs.org The core structure of this compound, an anthraquinone, is a conjugated system that allows for the delocalization of electrons, a fundamental property of semiconductors. ossila.com The presence of electron-donating hydroxyl groups and an electron-withdrawing nitro group can be used to tune the electronic energy levels (HOMO and LUMO) of the molecule. This tuning is critical for efficient charge separation and transport in photovoltaic devices. bohrium.com While specific research on this compound as a primary semiconductor in OPVs is not widespread, its chemical nature places it firmly within the class of materials being investigated for next-generation organic electronic and photovoltaic applications. cam.ac.ukacs.org

Photo-chemical Analyses and Light-Activated Reactions

The distinct ability of alizarin and its derivatives to absorb and emit light makes them valuable tools in photochemical studies. solubilityofthings.com The photophysical and photochemical properties of Alizarin Red S (ARS), a water-soluble analogue, have been studied extensively due to its chromatic and fluorescent characteristics. mdpi.com Research has explored the use of alizarin as a photosensitizer in dye-sensitized solar cells, where it demonstrated high efficiency in converting incident photons to electrical current. mdpi.com The specific arrangement of functional groups on the anthraquinone backbone is responsible for the chromophoric structure, which is central to its use in studying light-activated reactions. solubilityofthings.comconicet.gov.ar Furthermore, spectroscopic studies have detailed the absorption spectra of alizarin, for instance when grafted onto ZnO nanoparticles, providing insight into its electronic transitions. acs.org

Biochemical and Biomedical Research Applications

In the realms of biochemistry and biomedicine, alizarin compounds are utilized in a variety of research applications, from staining and diagnostics to therapeutic development.

Alizarin and its sulfonated salt, Alizarin Red S, are widely used as staining agents in biological research. wikipedia.orgebi.ac.ukebi.ac.uk Their primary application is the detection and localization of calcium deposits in tissues. wikipedia.org The staining mechanism involves a chelation process where alizarin binds to calcium, forming an orange-red colored complex. wikipedia.orgihcworld.comutah.edubiotna.net This reaction is not strictly specific to calcium, as other elements like iron or magnesium can interfere, but they are seldom present in concentrations high enough to affect the results. ihcworld.com

The procedure is particularly valuable in histology and histopathology. wikipedia.org It is routinely used to quantify calcific deposition by cells of an osteogenic lineage, serving as an early-stage marker for matrix mineralization, a critical step in bone formation. wikipedia.org Whole specimens, especially developing embryos, can be stained with Alizarin Red S to visualize the distribution of bone. wikipedia.org The technique has also been applied in studies of bone growth, osteoporosis, bone marrow, and pathological calcium deposits in the vascular system. wikipedia.orggspchem.com For optimal staining, the reaction is typically conducted in an acidic solution with a pH between 4.1 and 4.3. wikipedia.orgihcworld.comutah.edu The resulting calcium-alizarin complex is birefringent, meaning it exhibits different refractive indexes when viewed with polarized light. ihcworld.comutah.edubiotna.net

Alizarin and its analogues have been identified as modulators of several key cellular signaling pathways and gene expression profiles. wikipedia.org Research has shown that alizarin can activate the AMP-activated protein kinase (AMPK) and VEGFR2/eNOS pathways. medchemexpress.com Conversely, it has been found to inhibit the PI3K/Akt and NF-κB signaling pathways. medchemexpress.comnih.gov The inhibition of the NF-κB pathway is a significant finding, as this pathway is crucial in cellular responses to stimuli such as stress and is implicated in various diseases. nih.gov Studies on pancreatic cancer cells revealed that alizarin blocks the nuclear translocation of NF-κB and disrupts the related TNF-α-TAK1-NF-κB signaling cascade. nih.govresearchgate.net

Furthermore, alizarin acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), inducing its nuclear translocation and activating the AhR signaling pathway, which leads to the increased expression of genes like Cytochrome P450 1A1 (CYP1A1). researchgate.netresearchgate.net In the context of its anti-biofilm activity, alizarin has been shown to repress the transcription of various genes in pathogens. In Staphylococcus aureus, it downregulates the α-hemolysin gene (hla) and biofilm-related genes such as psmα, rbf, and spa. ebi.ac.uknih.gov Similarly, in Candida albicans, it downregulates hypha-specific and biofilm-related genes, including ALS3, ECE1, and RBT1. frontiersin.org Other research has pointed to alizarin's ability to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK), a key process in cell proliferation. researchgate.net

The modulation of cellular pathways by alizarin underpins its potential as a therapeutic agent, with demonstrated anti-tumor, anti-biofilm, and antioxidant activities.

Anti-tumor Activity Alizarin has shown significant anti-tumor effects against a range of cancers. medchemexpress.com It inhibits the proliferation of osteosarcoma and breast carcinoma cells, with studies reporting specific IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). medchemexpress.comresearchgate.net For example, the IC₅₀ values for the osteosarcoma cell lines Saos-2 and MG-63 were 27.5 µg/ml and 29.0 µg/ml, respectively, while for the breast cancer cell line MDA-MB-231, it was 62.1 µg/ml. researchgate.net Notably, alizarin displayed a selective action, having a much lower inhibitory effect on normal mesenchymal stem cells (MSC) with an IC₅₀ of 828.6 µg/ml. researchgate.net Its anti-cancer mechanism often involves inducing cell cycle arrest and apoptosis by inhibiting signaling pathways like NF-κB and ERK phosphorylation. nih.govresearchgate.netresearchgate.net Studies have also investigated its effects on pancreatic cancer and glioblastoma cells. nih.govnih.gov

Antioxidative Capacity Alizarin possesses moderate antioxidative properties, enabling it to act as a radical scavenger. researchgate.netresearchgate.net Theoretical studies using density functional theory have investigated the mechanisms by which alizarin deactivates reactive oxygen species like the hydroperoxyl radical. researchgate.net The primary mechanism is believed to be hydrogen atom abstraction (HAA), which can occur via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). researchgate.net Its ability to scavenge superoxide (B77818) anions in aqueous solutions is considered excellent, with reaction rates significantly higher than those of typical antioxidants like ascorbic acid. researchgate.net This antioxidant capacity contributes to its potential protective effects in biological systems. researchgate.net

The chemical structure of alizarin analogues allows them to interact with various molecules and ions, making them suitable candidates for the development of sensors. solubilityofthings.com Alizarin Red S, for example, has been used in the fabrication of electrochemical sensors and biosensors for detecting organic compounds. researchgate.net Its ability to form complexes with metal ions, such as Gallium(III), has been studied for potential chemosensor applications. mdpi.com

Modified alizarin compounds have been synthesized to create specific molecular sensors. An Alizarin Yellow-modified β-cyclodextrin was developed as a guest-responsive sensor that changes its absorption spectrum upon binding to target molecules. acs.org Research has also explored the use of alizarin as a colorimetric probe for the detection of heavy metal ions in aqueous solutions. unam.edu.na At a more fundamental level, molecular docking studies have shown that alizarin can bind to proteins, such as the ApoB-100 protein component of low-density lipoproteins (LDL), through π-π stacking interactions with amino acid residues. researchgate.net

Potential as a Therapeutic Agent (e.g., Anti-tumor Activity, Anti-biofilm Activity, Antioxidative Capacity)

Geological Applications

In the field of geology, alizarin and particularly its salt, Alizarin Red S, serve as effective stains for the identification of carbonate minerals. wikipedia.orgwikipedia.org This application is fundamental in carbonate petrography for differentiating mineral constituents in rock samples. geoscienceworld.org When applied to polished surfaces or thin sections of rock, Alizarin Red S selectively stains calcium-bearing minerals. wikipedia.orgwikipedia.org It is commonly used to distinguish calcite and aragonite, which are different crystal forms of calcium carbonate. wikipedia.orggspchem.com The staining process is rapid and dependable, making it a routine method in geological laboratories. geoscienceworld.org By using Alizarin Red S in combination with other stains, geologists can differentiate a wider range of minerals, including dolomite, gypsum, and anhydrite. geoscienceworld.org

Compound Names Table

| Common Name | Systematic Name | Chemical Formula |

| This compound | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | C₁₄H₇NO₆ |

| Alizarin | 1,2-Dihydroxyanthraquinone | C₁₄H₈O₄ |

| Alizarin Red S | Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | C₁₄H₇NaO₇S |

| Alizarine Yellow R | 5-((4-Nitrophenyl)azo)-2-hydroxybenzoic acid | C₁₃H₉N₃O₅ |

| Purpurin (B114267) | 1,2,4-Trihydroxyanthraquinone | C₁₄H₈O₅ |

| Quinalizarin | 1,2,5,8-Tetrahydroxyanthraquinone | C₁₄H₈O₆ |

| Alizarine Cyanine Green | 1,2,4,5,6,8-Hexahydroxyanthraquinone | C₁₄H₈O₈ |

| Alizarin Complexone | 3,4-Dihydroxy-2-anthraquinonylmethyliminodiacetic acid | C₁₉H₁₅NO₈ |

| Chrysazin | 1,8-Dihydroxyanthraquinone | C₁₄H₈O₄ |

| Emodin | 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione | C₁₅H₁₀O₅ |

Differentiation of Calcium Carbonate Minerals

In geology, this compound and its analogues, such as Alizarin Red S, are utilized as staining agents to distinguish between different polymorphs of calcium carbonate, namely calcite and aragonite. researchgate.netgspchem.comwikipedia.org This differentiation is crucial for understanding the depositional and diagenetic history of carbonate rocks.

The staining mechanism relies on the differential dissolution rates of these minerals in a dilute acid solution. mdpi.com Minerals that dissolve more rapidly, such as aragonite, calcite, witherite, and cerussite, readily react with the Alizarine dye and become stained. mdpi.commdpi.com In contrast, minerals with slower reaction times in the acidic environment, including dolomite, siderite, magnesite, and rhodochrosite, remain unstained. mdpi.commdpi.com

The staining process with Alizarin Red S is most effective in an acidic solution, typically with a pH between 4.1 and 4.3. wikipedia.org The hydroxyl groups (–OH) on the alizarin molecule are primarily responsible for the sorption and subsequent staining, rather than the sulfonate (–SO3) group in the case of Alizarin Red S. mdpi.com The interaction between the dye and the calcium ions on the mineral surface leads to the formation of a colored lake, rendering the mineral's presence visible. mdpi.com

Table 1: Staining Reactions of Carbonate Minerals with Alizarine Dyes

| Mineral | Staining with Alizarine Dyes |

| Aragonite | Stains readily |

| Calcite | Stains readily |

| Witherite | Stains readily |

| Cerussite | Stains readily |

| Dolomite | Remains unstained |

| Siderite | Remains unstained |

| Magnesite | Remains unstained |

| Rhodochrosite | Remains unstained |

Textiles and Pigment Research: Modern Advancements

The historical significance of alizarin-based dyes in the textile industry is well-documented, with evidence of their use dating back to antiquity. wikipedia.orgjerrysartarama.com Modern research continues to explore and refine the application of this compound and its related compounds in textiles and pigments, focusing on improving dyeing processes and understanding the chemistry of historical artifacts.

Recent advancements have led to the development of innovative dyeing technologies such as water-free dyeing, the use of supercritical carbon dioxide, and plasma technology to create more sustainable and efficient processes. refashion.fr

Mordanting Mechanisms with this compound

This compound is a mordant dye, meaning it requires a chemical agent, or mordant, to fix the color to the textile fibers. scribd.comdayglo.in The mordant acts as a bridge between the dye molecule and the fiber, forming an insoluble colored complex known as a lake. scribd.com The type of metal salt used as a mordant significantly influences the final color of the dyed fabric. scribd.commfa.org

The primary mechanism involves the formation of a chelate complex between the dye molecule and the metal ion from the mordant. mdpi.com For alizarin dyes, this chelation typically occurs between a hydroxyl group at position 1 and the adjacent carbonyl group on the anthraquinone structure, forming a stable six-membered ring with the metal ion. mdpi.com

Commonly used mordants include salts of aluminum, iron, and chromium. scribd.commfa.org When this compound is used with an aluminum mordant, it produces an orange color. scribd.comlookchem.com An iron mordant yields a red to violet hue, while a chromium mordant results in a reddish-brown shade. mfa.orglookchem.com The interaction of the metal's low-energy atoms with the delocalized electron system of the dye causes a bathochromic shift, which is a change in the absorption of light to a longer wavelength, resulting in the observed color. dayglo.in

Table 2: Colors Produced by this compound with Different Mordants

| Mordant Metal | Resulting Color |

| Aluminum (Al) | Orange |

| Iron (Fe) | Red to Violet |

| Chromium (Cr) | Reddish-brown |

Preservation and Analysis of Historical Textiles

The analysis of dyes on historical textiles provides invaluable information about their origin, trade routes, and the technological capabilities of past civilizations. researchgate.net Advanced analytical techniques are employed to identify the specific dyes and mordants used in these artifacts.

Methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to separate and identify the chemical components of the dyes extracted from textile fibers. researchgate.netresearchgate.net Direct Analysis in Real Time (DART) mass spectrometry is another powerful tool that allows for the rapid and accurate identification of dyes like alizarin directly on the textile without the need for extensive sample preparation. acs.orgacs.org

The preservation of these historical textiles is of utmost importance. The stability of alizarin-dyed textiles is influenced by factors such as the type of fiber and the mordant used. sdc.org.uk For instance, madder (which contains alizarin) is more light-resistant on cotton than on wool. sdc.org.uk The use of certain metal mordants, particularly iron, can lead to the degradation of the textile fibers over time due to acid deterioration and photo-oxidation. canada.ca Understanding these degradation pathways is crucial for developing appropriate conservation strategies to protect these valuable cultural artifacts. researchgate.net

Q & A

Basic Research Question

- Database Selection : Use SciFinder, Reaxys, and Web of Science with keywords like “this compound AND (sensor OR polymer)” .

- Source Evaluation : Prioritize peer-reviewed journals; avoid non-academic websites. Cross-check synthesis protocols against primary literature .

- Citation Management : Use tools like Zotero to track references and ensure proper attribution .

What statistical approaches are recommended for analyzing this compound’s binding affinity in biochemical assays?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|